1-Methyl-2-oxoindoline-5-sulfonamide
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Overview
Description
“1-Methyl-2-oxoindoline-5-sulfonamide” is a chemical compound with the molecular formula C9H10N2O3S . It has a molecular weight of 226.25 g/mol .
Synthesis Analysis
The synthesis of sulfonamide-based indole analogs, which includes “1-Methyl-2-oxoindoline-5-sulfonamide”, has been a topic of interest in medicinal chemistry . These compounds have been synthesized using a variety of techniques and exhibit strong antimicrobial actions .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-oxoindoline-5-sulfonamide” consists of a bicyclic structure with a nitrogen atom as the major component .Scientific Research Applications
Anti-Flt3 Potential in Acute Myeloid Leukemia (AML)
Background::BTK Inhibition in B-Cell Malignancies
Background::Indole Derivatives as Building Blocks
Background::Mechanism of Action
Target of Action
1-Methyl-2-oxoindoline-5-sulfonamide is a type of sulfonamide . Sulfonamides are known to have antibacterial activity and their action is related to pABA antagonism .
Mode of Action
The mode of action of sulfonamides, including 1-Methyl-2-oxoindoline-5-sulfonamide, involves the inhibition of folate metabolism . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methyl-2-oxoindoline-5-sulfonamide is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of 1-Methyl-2-oxoindoline-5-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts nucleic acid synthesis, leading to the inability of bacteria to replicate .
Action Environment
The action of 1-Methyl-2-oxoindoline-5-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions .
properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWIMWXANJNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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